molecular formula C12H22O3Si B13929584 Methyl 5-((tert-butyldimethylsilyl)oxy)pent-2-ynoate

Methyl 5-((tert-butyldimethylsilyl)oxy)pent-2-ynoate

Cat. No.: B13929584
M. Wt: 242.39 g/mol
InChI Key: UHLUWJWLHSSBHQ-UHFFFAOYSA-N
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Description

Methyl 5-((tert-butyldimethylsilyl)oxy)pent-2-ynoate is an organic compound that features a silyl ether group and an ester functional group. This compound is often used in organic synthesis due to its unique reactivity and stability. The presence of the tert-butyldimethylsilyl group provides steric protection, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((tert-butyldimethylsilyl)oxy)pent-2-ynoate typically involves the following steps:

    Formation of the Alkyne: The starting material, 5-hydroxy-2-pentynoic acid, is esterified using methanol and a strong acid catalyst to form methyl 5-hydroxy-2-pentynoate.

    Silylation: The hydroxyl group of methyl 5-hydroxy-2-pentynoate is then protected by reacting it with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. This reaction forms this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((tert-butyldimethylsilyl)oxy)pent-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.

    Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation catalysts like palladium on carbon.

    Substitution: The silyl ether group can be selectively removed under acidic or basic conditions to reveal the hydroxyl group, which can then undergo further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, ozone, or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Tetra-n-butylammonium fluoride (TBAF) or hydrochloric acid in methanol.

Major Products

    Oxidation: Diketones, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Hydroxyl derivatives.

Scientific Research Applications

Methyl 5-((tert-butyldimethylsilyl)oxy)pent-2-ynoate is used in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: It is used in the synthesis of bioactive molecules and natural products.

    Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-((tert-butyldimethylsilyl)oxy)pent-2-ynoate involves its reactivity towards nucleophiles and electrophiles. The silyl ether group provides steric protection, allowing selective reactions at the alkyne or ester functional groups. The compound can participate in various organic reactions, including nucleophilic addition, electrophilic addition, and substitution reactions, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((tert-butyldimethylsilyl)oxy)but-2-ynoate
  • tert-Butyldimethylsilyloxyacetaldehyde
  • 5-(tert-Butyldimethylsilyloxy)-1-pentanol

Uniqueness

Methyl 5-((tert-butyldimethylsilyl)oxy)pent-2-ynoate is unique due to its combination of an alkyne and ester functional group with a silyl ether protecting group. This combination allows for selective reactions and provides versatility in synthetic applications. The compound’s stability and reactivity make it a valuable intermediate in organic synthesis, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H22O3Si

Molecular Weight

242.39 g/mol

IUPAC Name

methyl 5-[tert-butyl(dimethyl)silyl]oxypent-2-ynoate

InChI

InChI=1S/C12H22O3Si/c1-12(2,3)16(5,6)15-10-8-7-9-11(13)14-4/h8,10H2,1-6H3

InChI Key

UHLUWJWLHSSBHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC#CC(=O)OC

Origin of Product

United States

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